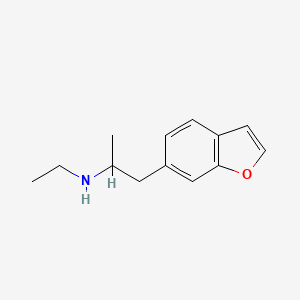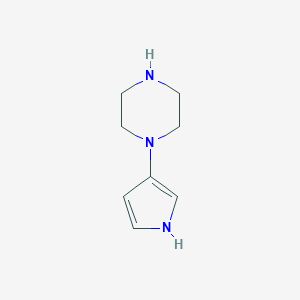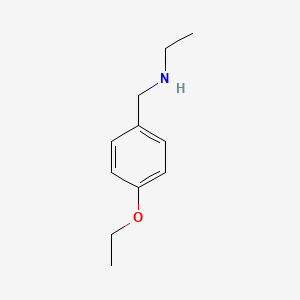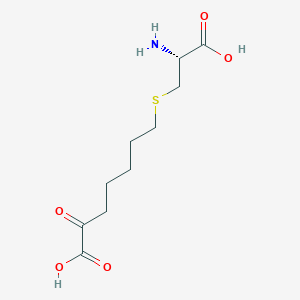
Daclatasvir RRSS Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daclatasvir RRSS Isomer is a stereoisomer of Daclatasvir, a highly selective inhibitor of the hepatitis C virus non-structural protein 5a replication complex. This compound is known for its potent antiviral activity and broad genotypic coverage, making it a crucial component in the treatment of chronic hepatitis C virus infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir RRSS Isomer involves several key steps, including the reaction of a key intermediate (S,S) isomer hydrochloride with N-methyloxycarbonyl-L-valine in the presence of a base and dichloromethane/ethyl acetate . The process is optimized to ensure high yield and purity of the desired isomer.
Industrial Production Methods: Industrial production of this compound typically employs continuous flow synthesis, which allows for efficient and scalable production without the need for intermediate purification and solvent exchange . This method significantly reduces production time and resource consumption, making it a greener and more economical approach.
Analyse Chemischer Reaktionen
Types of Reactions: Daclatasvir RRSS Isomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Daclatasvir RRSS Isomer has a wide range of scientific research applications, including:
Wirkmechanismus
Daclatasvir RRSS Isomer exerts its antiviral effects by binding to the non-structural protein 5a of the hepatitis C virus, thereby inhibiting RNA replication and virion assembly . This interaction prevents the formation of the replication complex, disrupting the viral life cycle and reducing viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Asunaprevir: A protease inhibitor used in combination with Daclatasvir for the treatment of hepatitis C virus infections.
Beclabuvir: Another non-structural protein 5a inhibitor with a similar mechanism of action.
Sofosbuvir: A nucleotide polymerase inhibitor often used in combination with Daclatasvir for enhanced antiviral efficacy.
Uniqueness: Daclatasvir RRSS Isomer is unique due to its high selectivity and potency against the hepatitis C virus non-structural protein 5a. Its broad genotypic coverage and ability to be used in combination with other antiviral agents make it a versatile and effective treatment option for chronic hepatitis C virus infections .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir RRSS Isomer involves the conversion of the starting material, (2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid, to the target compound through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid", "Sodium hydride", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Deprotonation of (2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid with sodium hydride in dry DMF to form the corresponding carbanion.", "Step 2: Alkylation of the carbanion with methyl iodide to form the N-methylated intermediate.", "Step 3: Treatment of the N-methylated intermediate with sodium hydroxide in water to form the corresponding acid.", "Step 4: Conversion of the acid to the corresponding acid chloride using thionyl chloride.", "Step 5: Reaction of the acid chloride with (R)-3-amino-1-chloropropane in the presence of triethylamine to form the corresponding amide.", "Step 6: Treatment of the amide with hydrochloric acid in methanol to form the corresponding hydrochloride salt.", "Step 7: Conversion of the hydrochloride salt to the free base using sodium bicarbonate.", "Step 8: Purification of the free base using ethyl acetate and water to obtain the final product, Daclatasvir RRSS Isomer." ] } | |
CAS-Nummer |
1009117-94-5 |
Molekularformel |
C₄₀H₅₀N₈O₆ |
Molekulargewicht |
738.88 |
Synonyme |
_x000B__x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













